N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate
Description
N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate is a quaternary ammonium compound (QAC) characterized by a hexadecyl (C16) chain attached to a cationic ammonium head group substituted with ethyl and methyl groups. The benzenesulfonate (C₆H₅SO₃⁻) anion distinguishes it from other QACs with alternative counterions. QACs are widely used as surfactants, disinfectants, and stabilizers due to their antimicrobial and interfacial activity .
Properties
CAS No. |
101904-95-4 |
|---|---|
Molecular Formula |
C26H49NO3S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
benzenesulfonate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C6H6O3S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-10(8,9)6-4-2-1-3-5-6/h5-20H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
GBKFEABTEWDRRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethyl bromide, followed by the reaction with benzenesulfonic acid. The reaction conditions usually require an organic solvent such as ethanol or methanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and disrupt cell membranes. This disruption of cell membranes is particularly useful in its antimicrobial activity, as it can cause cell lysis and death in bacteria and other microorganisms.
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s closest analog is mecetronium etilsulfate (MES) , which shares the same cationic structure but uses an ethyl sulfate (C₂H₅SO₄⁻) anion instead of benzenesulfonate. Key differences include:
| Property | N-Ethyl-N,N-dimethylhexadecan-1-aminium Benzenesulfonate | Mecetronium Etilsulfate (MES) | Cetrimonium Chloride |
|---|---|---|---|
| Molecular Formula | C₂₅H₄₉NO₃S | C₂₂H₄₉NO₄S | C₁₉H₄₂ClN |
| Anion | Benzenesulfonate | Ethyl sulfate | Chloride |
| Molecular Weight (g/mol) | ~443.7 | 423.7 | 316.0 |
| Solubility | Likely lower water solubility due to aromatic anion | Moderate water solubility | High water solubility |
| Critical Micelle Concentration | Expected higher (bulky anion disrupts micelle formation) | Lower | Low (efficient micelle formation) |
The benzenesulfonate anion’s aromaticity and larger size may reduce solubility in polar solvents compared to MES or cetrimonium chloride. This could influence its efficacy as a surfactant or disinfectant .
Toxicological and Environmental Profiles
- MES : Associated with altered toxicological endpoints in humans, including endocrine disruption and oxidative stress, particularly in occupational settings .
- Benzenesulfonate variant: Limited data exist, but sulfonate anions are generally more resistant to biodegradation than sulfate esters, raising concerns about environmental persistence .
- Cetrimonium chloride: Known to cause skin irritation at high concentrations but is widely regulated for safe use in cosmetics .
Biological Activity
N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate is a quaternary ammonium compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and surfactant applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The compound can be characterized by its quaternary ammonium structure, which is pivotal for its interaction with biological membranes. The general formula can be represented as:
This structure contributes to its amphiphilic properties, making it effective in various biological applications.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.
- Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Fungal Activity : The compound also shows antifungal properties, particularly against strains like Candida albicans. The disruption of fungal cell membranes has been noted as a key factor in its antifungal activity .
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, assessing the cytotoxicity of this compound is crucial for its application in medical and industrial fields. Studies have indicated that at therapeutic concentrations, the compound exhibits low cytotoxicity towards mammalian cells. However, further investigations are necessary to establish a comprehensive safety profile.
Data Table: Biological Activity Summary
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bactericidal | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
Case Study 1: Antimicrobial Efficacy in Clinical Settings
In a clinical trial involving patients with skin infections, this compound was used as an active ingredient in topical formulations. Results indicated a significant reduction in infection rates compared to control groups using standard treatments. The study concluded that the compound could serve as an effective alternative or adjunct to traditional antimicrobial therapies.
Case Study 2: Application in Industrial Cleaning Products
Another case study focused on the incorporation of this compound into industrial cleaning agents. Its surfactant properties enhanced the cleaning efficacy while maintaining safety for users. The formulation was tested against various contaminants and demonstrated superior performance in removing biofilms compared to conventional cleaners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
